molecular formula C43H73N5O8 B15138160 MMAF-OtBu

MMAF-OtBu

Cat. No.: B15138160
M. Wt: 788.1 g/mol
InChI Key: HMBFRLXQUOOKLK-VFSYNPLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMAF-OtBu, also known as Monomethyl auristatin F tert-butyl ester, is a derivative of Monomethyl auristatin F. It is primarily used as a precursor for the synthesis of Antibody-Drug Conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MMAF-OtBu is synthesized through a series of chemical reactions starting from Monomethyl auristatin F. The synthesis involves the esterification of Monomethyl auristatin F with tert-butyl alcohol under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce this compound in bulk quantities. The production process is optimized to ensure consistency in quality and to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

MMAF-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound include Monomethyl auristatin F and tert-butyl alcohol, especially during hydrolysis .

Scientific Research Applications

MMAF-OtBu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MMAF-OtBu exerts its effects by being conjugated to antibodies that target specific cancer cells. Once the Antibody-Drug Conjugate binds to the cancer cell, this compound is internalized and released inside the cell. It then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The molecular targets involved include tubulin and other proteins associated with cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MMAF-OtBu is unique due to its specific esterification with tert-butyl alcohol, which enhances its stability and solubility. This modification makes it particularly suitable for use in ADCs, providing a balance between potency and safety .

Properties

Molecular Formula

C43H73N5O8

Molecular Weight

788.1 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C43H73N5O8/c1-15-28(6)37(47(12)41(52)36(27(4)5)46-40(51)35(44-11)26(2)3)33(54-13)25-34(49)48-23-19-22-32(48)38(55-14)29(7)39(50)45-31(42(53)56-43(8,9)10)24-30-20-17-16-18-21-30/h16-18,20-21,26-29,31-33,35-38,44H,15,19,22-25H2,1-14H3,(H,45,50)(H,46,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

HMBFRLXQUOOKLK-VFSYNPLYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

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